7-Bromo-2,3-dichloro-5-methylquinoxaline is a notable compound within the quinoxaline family, characterized by its nitrogen-containing heterocyclic structure. Its molecular formula is C_9H_5BrCl_2N_2, and it is recognized for its diverse applications in scientific research, particularly in medicinal chemistry. The presence of bromine, chlorine, and methyl groups in its structure contributes to its unique chemical properties and reactivity, making it a subject of interest for various studies.
This compound is classified as a halogenated quinoxaline derivative. Quinoxalines are known for their biological activity and are often utilized as scaffolds in drug development. The synthesis of 7-Bromo-2,3-dichloro-5-methylquinoxaline typically involves the reaction of substituted anilines with 1,2-dicarbonyl compounds under specific conditions .
The synthesis of 7-Bromo-2,3-dichloro-5-methylquinoxaline can be achieved through several methods:
The molecular structure of 7-Bromo-2,3-dichloro-5-methylquinoxaline features a fused ring system typical of quinoxalines. The compound's structural characteristics include:
The arrangement of atoms within the molecule influences its reactivity and interaction with biological targets .
7-Bromo-2,3-dichloro-5-methylquinoxaline can undergo various chemical reactions:
These reactions lead to various products such as substituted quinoxalines, quinoxaline N-oxides, dihydroquinoxalines, and biaryl quinoxaline derivatives.
The mechanism of action for 7-Bromo-2,3-dichloro-5-methylquinoxaline primarily involves its interaction with biological macromolecules such as DNA and proteins. The compound can inhibit essential biological processes by binding to these targets, potentially interfering with cellular signaling pathways and modulating gene expression . This mechanism underlies its potential therapeutic applications.
Relevant analyses indicate that the compound exhibits significant reactivity due to the presence of halogen substituents which can influence its interaction with other chemical species .
7-Bromo-2,3-dichloro-5-methylquinoxaline has several applications across different fields:
The pharmacological relevance of quinoxaline derivatives stems from their capacity to engage diverse biological targets through tailored electronic and steric configurations. Multisubstituted variants, particularly those with halogen and alkyl groups at specific positions, exhibit enhanced binding affinities and selectivity profiles. The strategic placement of bromine at C7, chlorines at C2/C3, and a methyl group at C5 in 7-bromo-2,3-dichloro-5-methylquinoxaline creates a spatially and electronically differentiated pharmacophore (Fig. 1). This arrangement supports several key interactions:
Crystallographic analyses of analogous compounds (e.g., 7-bromo-2-(4-chlorophenyl)quinoxaline) reveal near-planar geometries with minor deviations (e.g., inter-ring dihedral angles of 177.04°), optimizing both DNA intercalation potential and enzyme active-site penetration [4]. Recent synthetic innovations, including green protocols, multicomponent cascades, and catalyst-controlled reactions, now enable precise installation of these substituents. For instance, palladium-catalyzed cross-coupling allows selective bromine functionalization, while electrophilic chlorination targets electron-rich ring positions . These advances support the rational design of complex analogues like 7-bromo-2,3-dichloro-5-methylquinoxaline, positioning it as a versatile intermediate for further derivatization into targeted therapeutics.
Table 1: Impact of Quinoxaline Substituent Patterns on Pharmacological Activity
Substituent Pattern | Biological Activity | Molecular Target | Key Interactions |
---|---|---|---|
2,3-Dichloro + 6,7-difluoro | Antiviral (HCV inhibition) | NS3 protease | Halogen bonding, hydrophobic contacts |
7-Bromo + 2-phenyl | Anticancer (OSCC proliferation inhibition) | PKM2 kinase | Halogen bonding, π-π stacking |
5-Methyl + 2,3-dichloro | Antimicrobial (bacterial growth inhibition) | DNA gyrase | Hydrophobic pocket binding |
7-Bromo-2,3-dichloro-5-methyl | Theoretical enhanced target affinity | Kinases/DNA | Combined halogen + hydrophobic |
Halogen Effects: Bromine and Chlorine Synergy
The compound's trifunctional halogenation (Br, Cl, Cl) orchestrates complementary electronic and steric effects essential for bioactivity. Bromine at C7 serves dual roles:
Adjacent chlorines at C2 and C3 significantly alter electron distribution:
Methyl Group Contributions
The methyl substituent at C5 provides critical steric and electronic fine-tuning:
In kinase-targeted therapies (e.g., PKM2 modulation), this substitution combination has proven critical. Compounds like 12d (a quinoxaline-imidazopyrimidine hybrid) demonstrate IC~50~ values of 0.79 μM in oral cancer models, attributed to halogen bonding with PKM2's allosteric site and methyl-mediated hydrophobic contacts [6]. Similarly, hepatitis C inhibitors (e.g., BH6870) leverage halogenation for NS3 protease binding, achieving EC~50~ values of 0.21 μM [9].
Table 2: Halogen Bonding Parameters in Quinoxaline-Protein Interactions
Bond Parameter | Bromine (C7) | Chlorine (C2/C3) | Significance |
---|---|---|---|
Bond Length (Å) | 1.901(4) | 1.741(4) | Shorter Cl bonds enhance directionality |
σ-Hole Potential | +1.05 e⁻/Ų | +0.78 e⁻/Ų | Stronger Br bonds enable deeper target engagement |
Angle (C–X···O=C) | 165–170° | 155–160° | Near-linear Br bonds optimize interaction energy |
Interaction Energy | -4.8 kcal/mol | -3.5 kcal/mol | Bromine contributes dominantly to binding affinity |
Despite its promising structural features, 7-bromo-2,3-dichloro-5-methylquinoxaline remains underexplored, presenting significant research opportunities:
Unresolved Mechanistic Questions
Synthetic and Application Gaps
Systematic exploration of these avenues could position this compound as a multimodal therapeutic precursor or functional material. Priority research should include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: